VAS 3947

Übersicht

Beschreibung

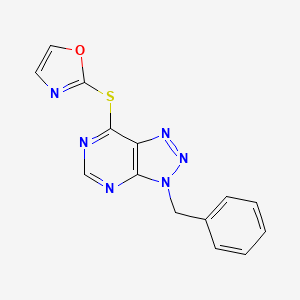

VAS 3947 is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrimidine core linked to an oxazole ring via a thioether linkage, making it a versatile scaffold for chemical modifications and biological evaluations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VAS 3947 typically involves the following steps:

Formation of the Triazolopyrimidine Core: This can be achieved by reacting N4-benzyl-6-chloropyrimidine-4,5-diamine with sodium azide under appropriate conditions to form the triazolopyrimidine ring.

Thioether Formation: The triazolopyrimidine intermediate is then reacted with 2-mercaptooxazole in the presence of a suitable base, such as potassium carbonate, to form the desired thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

VAS 3947 can undergo various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Substitution: Various substituted triazolopyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of VAS3947

VAS3947 is a derivative of VAS2870 and is considered a pan-NOX inhibitor . It is widely used to study the role of NOX (NADPH oxidase) in various cell types .

Inhibition of Platelet Activation and Thrombus Formation

VAS3947 can reduce platelet activation and thrombus formation . Studies show that VAS3947 inhibits platelet aggregation, granule release, calcium mobilization, and GPIIbIIIa activation, potentially through a NOX-independent pathway downstream of PKC, including IKKβ and p38 MAPK . In vivo, VAS compounds like VAS3947 can prevent thrombus formation without affecting normal hemostasis .

Targeting Thiol Groups and Inducing Apoptosis

VAS3947 can target thiol groups on cysteine residues, triggering apoptosis in AML (acute myeloid leukemia) cells through endoplasmic reticulum (ER) stress and cytotoxic signaling from unfolded protein response (UPR) .

Effects on AML Cell Lines

- VAS3947 has cytotoxic effects on AML cell lines, with IC50 values ranging from 2.6 ± 0.6 µM to 4.9 ± 1.3 µM depending on the cell line .

- It reduces cell growth and induces cell death even in the absence of NOX activity, suggesting off-target effects .

- VAS3947 alkylates cysteine-containing tripeptides like GSH, leading to the formation of alkylation products .

Effects on Proteins

- VAS3947 can alkylate free thiols on proteins, as demonstrated with BSA, leading to the formation of a VAS3947-BSA alkylation compound .

- It induces rapid phosphorylation of eIF2α, JNK1, and P38MAPK, which are involved in apoptosis .

Impact on Cardiac Cells

Inhibition of ROS Production

- VAS3947 inhibits ROS (reactive oxygen species) production in isolated mouse cardiomyocytes .

- It acts as an inhibitor of Nox2 and Nox4, with IC50 values of 1.25 µM, without general antioxidant effects or inhibitory effects on Nox 1 .

Improvement of Contractility

- VAS3947 improves cardiomyocyte contractility and contraction of whole retrogradely perfused hearts after a global ischemia period .

- Partial inhibition of ROS production by inhibiting Nox 2 and 4 is beneficial for recovery after ischemia-reperfusion .

Concentration-Dependent Effects

- A concentration of 1.25 µM of the Nox inhibitor GLX481304 (a similar compound) can be applied without negative effects on contractile function or perfusion pressure .

- Higher concentrations (2.5–10 µM) may lead to a gradual decay of systolic pressure and an increase in diastolic pressure .

Table: Effects of VAS3947 on AML Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction | NOX Activity |

|---|---|---|---|

| MV-4-11 | 2.6 ± 0.6 | Yes | Not detected |

| THP-1 | 4.9 ± 1.3 | Low | Not detected (inducible by PMA) |

Wirkmechanismus

The mechanism of action of VAS 3947 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Benzyl-7-(1,3-oxazol-2-ylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine

Uniqueness

VAS 3947 stands out due to its unique combination of a triazolopyrimidine core and an oxazole ring linked via a thioether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

VAS 3947 is a synthetic compound recognized primarily for its role as a pan-NADPH oxidase (NOX) inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and implications for biomedical research.

Overview of this compound

- Chemical Structure : this compound is an analog of VAS 2870, designed to enhance solubility and specificity in inhibiting NOX enzymes.

- Primary Functions : It has been shown to inhibit platelet activation and aggregation, induce apoptosis in certain cancer cell lines, and modulate various signaling pathways.

Inhibition of Platelet Activation

This compound exhibits significant antiplatelet effects. Research indicates that it inhibits:

- Platelet Aggregation : It reduces thrombus formation without affecting normal hemostasis, suggesting a targeted action on pathological conditions rather than physiological processes .

- Calcium Mobilization and GPIIbIIIa Activation : The compound affects these processes through a NOX-independent pathway involving protein kinase C (PKC) signaling pathways, specifically IKKβ and p38 MAPK .

Induction of Apoptosis

This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines through:

- Endoplasmic Reticulum (ER) Stress : The compound triggers acute ER stress leading to cytotoxic signaling from the unfolded protein response (UPR) .

- Thiol Reactivity : It targets cysteine residues in proteins and glutathione, resulting in the formation of alkylation products that contribute to cell death .

Case Studies and Experimental Data

- Platelet Studies :

- Apoptosis Induction :

Summary Table of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Platelet Aggregation Inhibition | Significant reduction | |

| Apoptosis Induction | Triggered via ER stress | |

| NOX Activity Inhibition | Blocked after complex assembly |

Applications in Biomedical Research

This compound's unique properties make it a valuable tool in various research contexts:

- Cardiovascular Research : Its ability to inhibit platelet activation positions it as a candidate for studying thrombotic diseases.

- Cancer Research : The induction of apoptosis in AML cells opens avenues for exploring its potential as a therapeutic agent against hematological malignancies.

- Inflammation Studies : Given its role in modulating inflammatory responses through NOX inhibition, this compound may contribute to understanding chronic inflammatory conditions.

Eigenschaften

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDLDFNSCFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.